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molecular formula C12H6Br2O2S B3029921 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide CAS No. 83834-12-2

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

Cat. No. B3029921
M. Wt: 374.05 g/mol
InChI Key: LUDZJVZEBHTEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04375427

Procedure details

Into a 1 L 3-necked round-bottomed flask equipted with a reflux condenser, nitrogen inlet, magnetic stirring bar and a heating mantle was place 4.63 g (0.122 mol) of LiAlH4, and 600 mL of dry tetrahydrofuran (THF) (distilled from benzophenone ketyl). To this was added 18.31 g (0.0489 mol) of 3,7-dibromodibenzothiophene-5,5-dioxide. The mixture was stirred overnight at room temperature, then refluxed for 1 hour. To the cooled mixture was added 5 mL H2O, 5 mL of 15% NaOH, followed by 15 mL of water. After stirring for 2 hours at room temperature the coagulated salts were filtered and washed with THF. The combined THF extracts were condensed to give 20 g of crude material. This was taken up into 1.5 L of hot ethanol, filtered and cooled. The yellow precipitate was suction filtered and air dried to give 5.2 g of 3,7-dibromodibenzothiophene: mp 174.5-176. Molecular ions by mass spectroscopy had molecular weights of 340, 342 and 344 (due to different isotopes of Br).
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
18.31 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].O1CCCC1.[Br:12][C:13]1[CH:14]=[CH:15][C:16]2[C:20]3[CH:21]=[CH:22][C:23]([Br:25])=[CH:24][C:19]=3[S:18](=O)(=O)[C:17]=2[CH:28]=1.[OH-].[Na+]>C(O)C.O>[Br:25][C:23]1[CH:22]=[CH:21][C:20]2[C:16]3[CH:15]=[CH:14][C:13]([Br:12])=[CH:28][C:17]=3[S:18][C:19]=2[CH:24]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4.63 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
18.31 g
Type
reactant
Smiles
BrC=1C=CC2=C(S(C3=C2C=CC(=C3)Br)(=O)=O)C1
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 L 3-necked round-bottomed flask equipted with a reflux condenser, nitrogen inlet, magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for 2 hours at room temperature the coagulated salts
Duration
2 h
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to give 20 g of crude material
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC2=C(SC3=C2C=CC(=C3)Br)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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